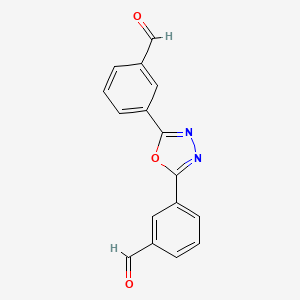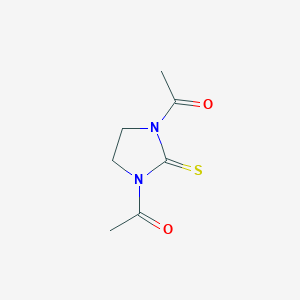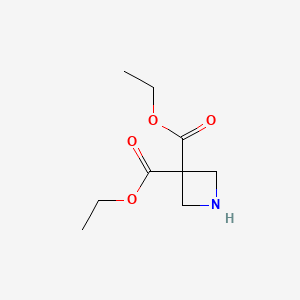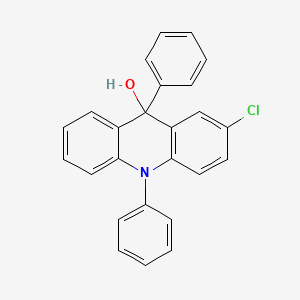
2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol is a complex organic compound that belongs to the class of acridines Acridines are heterocyclic compounds containing a nitrogen atom within a three-ring structure This particular compound is characterized by the presence of a chlorine atom at the second position and phenyl groups at the ninth and tenth positions of the acridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol typically involves multi-step organic reactions. One common method includes the chlorination of 9,10-diphenyl-9,10-dihydroacridin-9-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure the selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted acridines with various functional groups.
科学的研究の応用
2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol involves its interaction with various molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) can also contribute to its cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Chloro-9,10-diphenylanthracene: A chlorinated derivative of 9,10-diphenylanthracene, known for its use as a fluorescent dye.
9,10-Diphenylanthracene: A parent compound used in various photophysical applications.
2-Chloro-9,10-bis(phenylethynyl)anthracene: Another chlorinated derivative with unique photophysical properties.
Uniqueness
2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol is unique due to its specific structural features, including the presence of both chlorine and phenyl groups on the acridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
6321-78-4 |
|---|---|
分子式 |
C25H18ClNO |
分子量 |
383.9 g/mol |
IUPAC名 |
2-chloro-9,10-diphenylacridin-9-ol |
InChI |
InChI=1S/C25H18ClNO/c26-19-15-16-24-22(17-19)25(28,18-9-3-1-4-10-18)21-13-7-8-14-23(21)27(24)20-11-5-2-6-12-20/h1-17,28H |
InChIキー |
OSBOCAQJGKHPPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=C2C=C(C=C4)Cl)C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


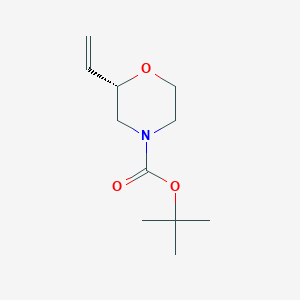

![6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid](/img/structure/B15216807.png)
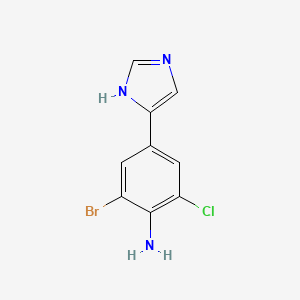
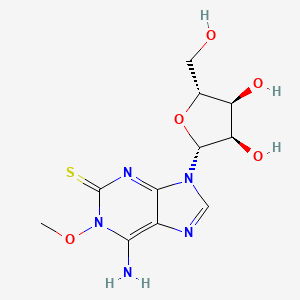
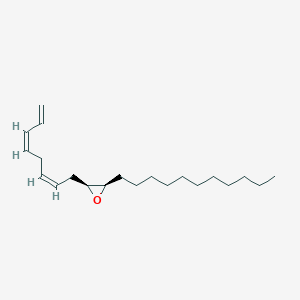

![2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B15216845.png)

![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)
![{2-[(Pyridazin-3-yl)oxy]phenyl}methanol](/img/structure/B15216871.png)
